molecular formula C5H3KN2O4 B1262290 Potassium orotate CAS No. 24598-73-0

Potassium orotate

Cat. No. B1262290
CAS RN: 24598-73-0
M. Wt: 194.19 g/mol
InChI Key: DHBUISJCVRMTAZ-UHFFFAOYSA-M
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Description

Potassium orotate is a compound formed by the complexation of potassium ions with orotic acid. It is known for its role in the synthesis of pyrimidines, which are vital components of nucleic acids. Research in the field of inorganic chemistry and material science has explored its synthesis, molecular structure, chemical reactions, and various properties.

Synthesis Analysis

The novel polymeric potassium complex with a new coordination mode of orotic acid, [K(μ5-H2Or)(μ-H2O)]n, represents a significant development in the synthesis of this compound complexes. This synthesis involves a unique coordination mode of orotic acid, offering insights into the structural versatility of this compound complexes (Yeşilel, Kaştaş, & Büyükgüngör, 2007).

Molecular Structure Analysis

The molecular structure of this compound complexes is characterized by polynuclear seven-coordinated potassium sites. The orotate ligand exhibits a unique coordination mode, demonstrating the compound's structural complexity and the potential for forming diverse molecular architectures (Yeşilel, Kaştaş, & Büyükgüngör, 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of this compound has led to the development of methods for forming coordination polymers with significant physicochemical properties. These studies offer insights into the reactions this compound can undergo and its potential applications in materials science (Siddiqui, Bharati, & Lama, 2020).

Physical Properties Analysis

The physical properties of this compound, such as solubility and thermal behavior, have been explored through studies focusing on its structural and physicochemical characteristics. These investigations reveal the impact of different tautomeric forms on the compound's solubility and the thermal stability of its coordination complexes (Kanunnikova, Aksenova, Karban, Muhgalin, Senkovski, & Ladjanov, 2017).

Chemical Properties Analysis

The chemical properties of this compound are significantly influenced by its coordination chemistry and the ability to form various tautomeric structures. Studies have shown that the tautomeric forms of this compound exhibit distinct physicochemical and biological activities, indicating the compound's versatility and potential applications in various fields (Kanunnikova, Aksenova, Karban, Muhgalin, Senkovski, & Ladjanov, 2017).

Scientific Research Applications

Medical and Therapeutic Applications

Potassium orotate has been widely applied in medical practice for various conditions. It shows beneficial effects in disturbances related to the albumin-producing function of the liver, protein metabolism, and dystrophic changes in the myocardium due to pathological processes or physical overstrain (Kochkin, 1977).

Wound Healing and Tissue Regeneration

Several studies have explored the impact of this compound on wound healing and tissue regeneration:

  • This compound influences RNA and protein synthesis in fibroblasts during wound healing, potentially accelerating the process (Kolokol’chikova & Pal’tsyn, 1983).
  • It has been observed to stimulate fibroblast proliferation in both intact and wounded tissue (Dudnikova, 1979).
  • This compound also appears to enhance collagenogenesis during wound healing, reducing the duration of the process (Dudnikova & Zaidenberg, 1981).

Radioprotection and Therapeutic Effects

Research indicates that this compound may have radioprotective and therapeutic effects:

  • It showed radioprotective action in rats subjected to gamma radiation, enhancing survival rates and leukocyte levels in peripheral blood (Zhemkova et al., 1985).

Liver Disease Treatment

This compound has been used in treating liver cirrhosis, showing signs of metabolic activation and regenerative properties in hepatocytes (Vakulin, 1998).

Cardiovascular Applications

  • Its efficacy was examined in treating experimental microfocal myocardial infarcts in rabbits, showing some positive effects (Reznikov, 1979).

Neurological Applications

  • This compound was found to have a positive impact on cognitive functions in patients with neurotic disorders (Ben'kovich et al., 2001).

Growth and Development

  • Chronic administration in young rats significantly affected growth and functional maturation, indicating its influence on autonomic systems and sympathicoadrenal control mechanisms (Bal'magiya et al., 1975).

Central Nervous System Function

  • It was used as a prophylactic measure against disorders in the function of the vestibular apparatus and higher compartments of the nervous system in volunteers exposed to Coriolis acceleration (Karkishchenko et al., 1986).

Mechanism of Action

Target of Action

Potassium orotate is a non-steroidal anabolic preparation . It primarily targets the liver, where it stimulates the synthesis of nucleic acids and the generation of albumin . It also targets muscle tissues, particularly in the context of exercise performance and fatigue .

Mode of Action

This compound interacts with its targets by improving appetite, cardiac glycosides tolerance, and stimulating regenerative and reparative processes of metabolism . It has a beneficial effect in disturbances of the albumin-producing function of the liver and protein metabolism .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of protein molecules . It is a precursor of the pyrimidine nucleotides that make up the nucleic acids . It also plays a role in the regulation of muscle potassium, which has implications for skeletal and cardiac muscle contractile performance .

Pharmacokinetics

After oral administration, 10% of the this compound dose is absorbed in the gastrointestinal tract . In the liver, it is converted into orotidine-5-phosphate . It is excreted by the kidneys, with 30% of it in the form of metabolites .

Result of Action

The action of this compound results in the stimulation of regenerative and reparative processes of metabolism . It improves appetite and has a diuretic effect . It also increases the tolerance of cardiac glycosides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the effectiveness of this compound can be influenced by factors such as diet, physical activity levels, and overall health status .

properties

IUPAC Name

potassium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBUISJCVRMTAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067004
Record name Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24598-73-0
Record name Potassium orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZDN9W1C9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of potassium orotate?

A1: While the exact mechanism remains unclear, research suggests this compound may exert its effects by acting as a precursor to pyrimidine nucleotides, crucial components of RNA and DNA. [, , , , ] This is supported by studies observing increased RNA synthesis in fibroblasts treated with this compound. [, ] Additionally, this compound may influence calcium absorption in the intestines, potentially through interaction with calcium-binding proteins. []

Q2: What are the downstream effects of this compound administration in animal models?

A2: Studies using animal models have reported various effects following this compound administration, including:

  • Enhanced collagenogenesis: Improved neocollagenogenesis and faster connective tissue capsule formation were observed in rats implanted with polypropylene endoprostheses. []
  • Stimulated wound healing: Faster wound healing and increased RNA synthesis in fibroblasts were noted in mice. [, ]
  • Improved liver regeneration: Accelerated liver regeneration following partial hepatectomy was observed in rats. []
  • Potential cardioprotective effects: Some studies suggest a potential protective effect against adrenaline-induced myocardial dystrophy in rats. [, ]
  • Modulation of immune response: Studies show potential for modulating the immune response, particularly in the context of wound healing and inflammatory processes. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C5H3KN2O4 and a molecular weight of 194.22 g/mol. []

Q4: Has the compatibility of this compound with other substances been investigated?

A4: Yes, at least one study has investigated the compatibility of this compound with spironolactone using High-Performance Liquid Chromatography (HPLC). The study found no evidence of interaction between the two substances, suggesting compatibility. []

Q5: Are there any studies exploring the catalytic properties of this compound?

A5: The provided research does not focus on the catalytic properties of this compound. The focus lies primarily on its potential biological effects and applications.

Q6: Have any computational chemistry studies been conducted on this compound?

A6: The provided research does not mention any specific computational chemistry studies conducted on this compound.

Q7: Is there information on the Structure-Activity Relationship (SAR) of this compound and its analogs?

A7: The provided research does not offer detailed insights into the SAR of this compound or its analogs.

Q8: What is known about the stability and formulation strategies for this compound?

A8: While the provided research doesn't delve into specific stability details, one study mentions the use of liposomes for encapsulating this compound, aiming for targeted delivery and potentially enhancing its stability and bioavailability. []

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